molecular formula C8H15ClN2O B14034750 Octahydro-2,6-naphthyridin-1(2H)-one hcl

Octahydro-2,6-naphthyridin-1(2H)-one hcl

Cat. No.: B14034750
M. Wt: 190.67 g/mol
InChI Key: GMNXKOCXRFPFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of naphthyridine, characterized by its octahydro structure, which implies the presence of eight hydrogen atoms added to the naphthyridine ring system. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride typically involves the hydrogenation of 2,6-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction adds hydrogen atoms to the naphthyridine ring, resulting in the octahydro structure.

Industrial Production Methods: In an industrial setting, the production of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with efficient catalysts is crucial for large-scale production. The final product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.

Types of Reactions:

    Oxidation: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can be further reduced under specific conditions to yield fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the ring structure. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.

    Reduced Derivatives: Fully saturated naphthyridine derivatives.

    Substituted Products: Compounds with nucleophilic groups replacing hydrogen atoms.

Scientific Research Applications

Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,6-Naphthyridine: The parent compound from which Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is derived.

    Octahydro-1,5-naphthyridin-2(1H)-one: A similar compound with a different substitution pattern on the naphthyridine ring.

    Hexahydro-2,6-naphthyridine: A partially hydrogenated derivative of naphthyridine.

Uniqueness: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H

InChI Key

GMNXKOCXRFPFRP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1CNCC2.Cl

Origin of Product

United States

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